molecular formula C5H8BrF B6181661 1-bromo-3-fluorocyclopentane CAS No. 2648961-04-8

1-bromo-3-fluorocyclopentane

Cat. No.: B6181661
CAS No.: 2648961-04-8
M. Wt: 167.02 g/mol
InChI Key: VZUANBWBSIEYDF-UHFFFAOYSA-N
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Description

1-Bromo-3-fluorocyclopentane is a halogenated cyclopentane compound with the molecular formula C5H8BrF. It is characterized by the presence of both bromine and fluorine atoms attached to a cyclopentane ring.

Preparation Methods

The synthesis of 1-bromo-3-fluorocyclopentane typically involves halogenation reactions. One common method is the bromination of 3-fluorocyclopentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often utilize advanced catalysts and optimized reaction conditions to enhance the efficiency of the halogenation process .

Chemical Reactions Analysis

1-Bromo-3-fluorocyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted cyclopentane derivatives.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclopentene derivatives. Common reagents for these reactions include potassium tert-butoxide or sodium hydride.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.

Scientific Research Applications

1-Bromo-3-fluorocyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization, making it useful in the preparation of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents. Its halogen atoms can enhance the biological activity and metabolic stability of drug candidates.

    Materials Science: this compound is employed in the synthesis of novel materials with specific properties, such as polymers and liquid crystals. .

Mechanism of Action

The mechanism of action of 1-bromo-3-fluorocyclopentane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceutical research, the compound’s halogen atoms can interact with biological targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved vary depending on the specific context and application .

Comparison with Similar Compounds

1-Bromo-3-fluorocyclopentane can be compared to other halogenated cyclopentane compounds, such as:

    1-Bromo-2-fluorocyclopentane: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and properties.

    1-Bromo-3-chlorocyclopentane:

    1-Bromo-3-iodocyclopentane:

The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3-fluorocyclopentane can be achieved through a substitution reaction of cyclopentene with bromine followed by a fluorination reaction using a fluorinating agent.", "Starting Materials": [ "Cyclopentene", "Bromine", "Fluorinating agent (e.g. Selectfluor)" ], "Reaction": [ "Step 1: Cyclopentene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromocyclopentene.", "Step 2: The 1-bromocyclopentene is then reacted with a fluorinating agent such as Selectfluor in the presence of a solvent such as acetonitrile to form 1-bromo-3-fluorocyclopentane.", "Overall reaction: Cyclopentene + Br2 + Selectfluor -> 1-bromo-3-fluorocyclopentane" ] }

CAS No.

2648961-04-8

Molecular Formula

C5H8BrF

Molecular Weight

167.02 g/mol

IUPAC Name

1-bromo-3-fluorocyclopentane

InChI

InChI=1S/C5H8BrF/c6-4-1-2-5(7)3-4/h4-5H,1-3H2

InChI Key

VZUANBWBSIEYDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1F)Br

Purity

95

Origin of Product

United States

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